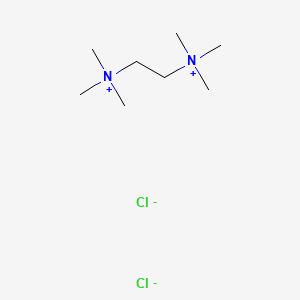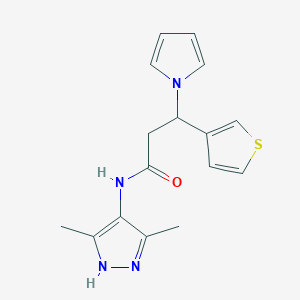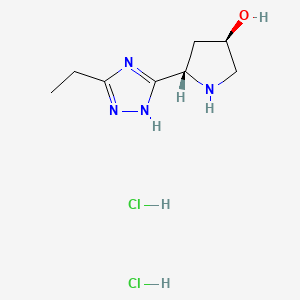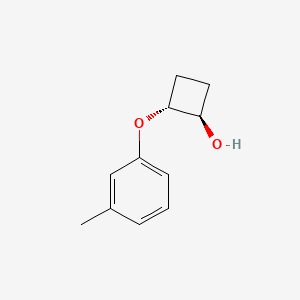
Ethylenebis(trimethylammonium) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1,N1,N2,N2,N2-Hexamethylethane-1,2-diaminium chloride is a quaternary ammonium compound. It is known for its unique structure, which includes six methyl groups attached to the nitrogen atoms of an ethane-1,2-diamine backbone. This compound is often used in various chemical and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N1,N2,N2,N2-Hexamethylethane-1,2-diaminium chloride typically involves the alkylation of ethane-1,2-diamine with methyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrogen halide formed during the reaction. The general reaction scheme is as follows:
[ \text{C}_2\text{H}_4(\text{NH}_2)_2 + 6\text{CH}_3\text{X} \rightarrow \text{C}_2\text{H}_4(\text{N(CH}_3)_3)_2\text{X}_2 + 4\text{HX} ]
where X is a halide ion (e.g., Cl, Br).
Industrial Production Methods
On an industrial scale, the production of N1,N1,N1,N2,N2,N2-Hexamethylethane-1,2-diaminium chloride involves continuous flow reactors to ensure efficient mixing and reaction control. The process is optimized to minimize by-products and maximize yield. The final product is purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N1,N1,N2,N2,N2-Hexamethylethane-1,2-diaminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield the corresponding hydroxide salt.
Wissenschaftliche Forschungsanwendungen
N1,N1,N1,N2,N2,N2-Hexamethylethane-1,2-diaminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is employed in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Industry: It is used in the production of disinfectants and antiseptics due to its antimicrobial properties.
Wirkmechanismus
The mechanism by which N1,N1,N1,N2,N2,N2-Hexamethylethane-1,2-diaminium chloride exerts its effects involves its interaction with negatively charged surfaces and molecules. The quaternary ammonium groups can disrupt cell membranes, leading to cell lysis. In chemical reactions, it acts as a catalyst by stabilizing transition states and intermediates, thereby lowering the activation energy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1,N1,N2,N2-Tetramethylethane-1,2-diamine: This compound has four methyl groups instead of six and is used as a ligand in coordination chemistry.
N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide: This compound has longer alkyl chains and is used in surfactant applications.
Uniqueness
N1,N1,N1,N2,N2,N2-Hexamethylethane-1,2-diaminium chloride is unique due to its high degree of methylation, which enhances its solubility in organic solvents and its effectiveness as a phase transfer catalyst. Its structure also provides a higher charge density, making it more effective in disrupting cell membranes compared to less methylated analogs.
Eigenschaften
CAS-Nummer |
23252-62-2 |
|---|---|
Molekularformel |
C8H22Cl2N2 |
Molekulargewicht |
217.18 g/mol |
IUPAC-Name |
trimethyl-[2-(trimethylazaniumyl)ethyl]azanium;dichloride |
InChI |
InChI=1S/C8H22N2.2ClH/c1-9(2,3)7-8-10(4,5)6;;/h7-8H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
CVJXNAGSDFWQFN-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(C)CC[N+](C)(C)C.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2-Fluorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354444.png)

![5-methoxy-4-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-4H-pyran-2-carboxamide](/img/structure/B13354452.png)
![tert-Butyl 5-benzylhexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13354461.png)
![3-{2-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13354466.png)


![1-Bromo-7-chlorodibenzo[b,d]thiophene](/img/structure/B13354488.png)

![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-(1H-tetraazol-1-yl)butanamide](/img/structure/B13354493.png)
![Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B13354495.png)
![6-(4-Methoxybenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354502.png)
![2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide](/img/structure/B13354511.png)
